1,3-Dichloro-2-fluoromethoxy-4,5,6-trifluorobenzene

Description

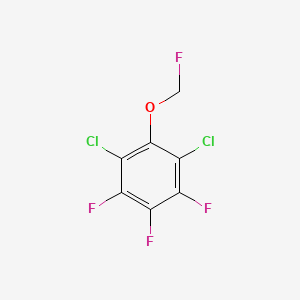

1,3-Dichloro-2-fluoromethoxy-4,5,6-trifluorobenzene is a highly halogenated benzene derivative with a unique substitution pattern. Its structure features two chlorine atoms at positions 1 and 3, a fluoromethoxy group (-OCH₂F) at position 2, and three fluorine atoms at positions 4, 5, and 5. The fluoromethoxy group distinguishes it from related compounds, balancing reactivity and steric effects while enhancing lipophilicity and resistance to degradation.

Propriétés

Numéro CAS |

1803807-36-4 |

|---|---|

Formule moléculaire |

C7H2Cl2F4O |

Poids moléculaire |

248.99 g/mol |

Nom IUPAC |

1,5-dichloro-2,3,4-trifluoro-6-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H2Cl2F4O/c8-2-4(11)6(13)5(12)3(9)7(2)14-1-10/h1H2 |

Clé InChI |

PSNLISCVPYNLIC-UHFFFAOYSA-N |

SMILES canonique |

C(OC1=C(C(=C(C(=C1Cl)F)F)F)Cl)F |

Origine du produit |

United States |

Activité Biologique

Overview of 1,3-Dichloro-2-fluoromethoxy-4,5,6-trifluorobenzene

This compound is a fluorinated aromatic compound that may exhibit significant biological activities due to its unique chemical structure. Compounds with similar structures often demonstrate varied pharmacological effects, including antibacterial, antifungal, and herbicidal properties.

Antimicrobial Properties

Fluorinated compounds have been studied for their antimicrobial properties. For instance:

- Mechanism : Fluorine atoms can enhance lipophilicity and metabolic stability, allowing compounds to penetrate cellular membranes more effectively.

- Case Study : A study on fluorinated benzenes indicated that they could inhibit bacterial growth by disrupting cell membrane integrity.

Anticancer Activity

Some fluorinated aromatic compounds have shown potential in cancer treatment:

- Mechanism : They may induce apoptosis in cancer cells through various pathways.

- Research Findings : Research has indicated that certain trifluoromethyl-substituted benzene derivatives can inhibit tumor growth in vitro and in vivo.

Herbicidal Activity

Fluorinated compounds are also explored as herbicides:

- Mechanism : They can interfere with plant growth regulators and disrupt photosynthesis.

- Research Findings : Studies have shown that some trifluoromethyl-containing compounds exhibit selective herbicidal activity against specific weed species.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial:

- Fluorine Substitution : The position and number of fluorine atoms can significantly influence the biological efficacy of the compound.

- Chlorine Substitution : Similarly, chlorine atoms can affect lipophilicity and reactivity.

Table: Summary of Biological Activities of Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 1,3-Dichloro-2-fluoromethoxybenzene | Antimicrobial | Disruption of cell membranes |

| 4-Trifluoromethylphenol | Anticancer | Induction of apoptosis |

| 2,3-Dichloro-4,5,6-trifluorobenzenamine | Herbicidal | Inhibition of photosynthesis |

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Adhesive Performance: The isocyanate analog’s cryogenic strength (5400 psi at -320°F) highlights fluorine’s role in maintaining polymer flexibility at low temperatures . The target compound’s lack of reactive groups may limit adhesive use but broaden utility in non-reactive contexts.

- Synthetic Challenges : Introducing fluoromethoxy groups requires specialized fluorination techniques, whereas isocyanate synthesis involves phosgenation, posing safety concerns.

- Stability Trade-offs : Chlorine substituents may increase susceptibility to nucleophilic substitution compared to all-fluorine analogs, but fluoromethoxy’s electron-withdrawing nature could mitigate this.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dichloro-2-fluoromethoxy-4,5,6-trifluorobenzene, and what reagents/conditions are critical for high yield?

- The synthesis of polyhalogenated benzene derivatives typically involves sequential halogenation and functional group introduction. For example, analogous compounds like 1-chloro-2-(difluoromethoxy)-4-methylbenzene are synthesized using chlorodifluoromethane with a phenol precursor in the presence of a base (e.g., NaOH/KCO) and polar aprotic solvents like DMSO or acetonitrile . For fluoromethoxy group introduction, fluorination agents (e.g., Selectfluor®) or nucleophilic substitution with fluorinated alcohols may be employed. Reaction temperatures (40–80°C) and stoichiometric ratios of halogenating agents are critical to avoid over-substitution .

Q. How can structural isomers or byproducts be minimized during synthesis?

- Regioselectivity is controlled via directing groups or steric effects. For instance, the ethoxy group in 1,3-dichloro-5-ethoxy-2,4,6-trifluorobenzene directs subsequent halogenation to specific positions. Chromatographic techniques (HPLC, GC-MS) and spectroscopic validation (NMR, IR) are essential to confirm purity. Common byproducts arise from incomplete substitution or oxidation; these are mitigated by optimizing reaction time and using inert atmospheres .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- is critical for distinguishing fluorine environments, while resolves proton signals near electronegative substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, and IR spectroscopy identifies functional groups like C-F (1100–1200 cm) and C-O-C (1050–1150 cm). X-ray crystallography may resolve positional ambiguities in halogen substitution .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- The electron-withdrawing nature of fluorine and chlorine substituents deactivates the benzene ring, reducing electrophilic substitution rates. However, the fluoromethoxy group may act as a weak directing group. In Suzuki-Miyaura couplings, boronic acids target less hindered positions (e.g., para to chlorine). Computational studies (DFT) predict activation barriers, while kinetic experiments track substituent effects on reaction rates .

Q. How should researchers address contradictions in reported reaction yields or spectroscopic data across studies?

- Contradictions often arise from differences in solvent polarity, catalyst loadings, or measurement techniques. For example, oxidation yields for similar compounds vary with the choice of oxidizing agent (e.g., KMnO vs. CrO). Systematic replication under controlled conditions and meta-analysis of published data are recommended. Cross-validate spectroscopic results with multiple techniques (e.g., NMR + X-ray) to resolve ambiguities .

Q. What computational methods are suitable for predicting the biological interactions of this compound?

- Molecular docking (AutoDock, Schrödinger) models interactions with enzyme active sites, while QSAR (Quantitative Structure-Activity Relationship) analysis correlates substituent patterns with bioactivity. For instance, trifluoromethyl groups in analogs like 3,5-dichloro-2,4,6-trifluorobenzotrifluoride enhance lipophilicity, impacting membrane permeability. MD simulations assess binding stability over time .

Q. What are the key challenges in scaling up laboratory synthesis to pilot-scale production?

- Exothermic halogenation steps require precise temperature control to prevent runaway reactions. Solvent recovery (e.g., DMSO) and waste management of halogen byproducts (e.g., Cl/F) are critical for sustainability. Process analytical technology (PAT) monitors real-time purity, and DOE (Design of Experiments) optimizes parameters like mixing efficiency and reagent addition rates .

Comparative Analysis

Q. How does this compound compare structurally and reactively to analogs like 1,4-dichloro-2-difluoromethoxy-6-fluorobenzene?

- The position of substituents drastically alters reactivity. For example, 1,4-dichloro-2-difluoromethoxy-6-fluorobenzene undergoes regioselective substitution at the para-chlorine site due to lower steric hindrance, whereas the 1,3-dichloro isomer may favor meta-substitution. Comparative TLC and GC-MS data reveal distinct reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.